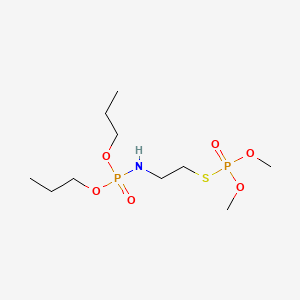

Phosphorothioic acid, O,O-dimethyl S-(O',O'-dipropylphosphoramido)ethyl ester

Description

Phosphorothioic acid, O,O-dimethyl S-(O',O'-dipropylphosphoramido)ethyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to two methoxy groups (O,O-dimethyl), a sulfur atom, and an ethyl ester group substituted with a dipropylphosphoramido moiety. Key structural features include:

- Phosphorothioate backbone: The presence of a thiophosphate group (P=S) enhances hydrolytic stability compared to phosphate (P=O) analogues .

- Ethyl ester linkage: The S-ethyl ester group is common in organophosphate insecticides, affecting solubility and volatility .

Hypothetically, the molecular formula is estimated as C₁₀H₂₅N₂O₄PS₂, with a molecular weight of approximately 356.4 g/mol, based on structural analogs like Phosphorothioic acid, O,O-diethyl S-propyl ester (MW: 212.25 g/mol) and Phosphorothioic acid, O-(3,5-dimethylphenyl) O-ethyl S-propyl ester (MW: 288.34 g/mol) .

Properties

CAS No. |

23497-05-4 |

|---|---|

Molecular Formula |

C10H25NO6P2S |

Molecular Weight |

349.32 g/mol |

IUPAC Name |

2-dimethoxyphosphorylsulfanyl-N-dipropoxyphosphorylethanamine |

InChI |

InChI=1S/C10H25NO6P2S/c1-5-8-16-18(12,17-9-6-2)11-7-10-20-19(13,14-3)15-4/h5-10H2,1-4H3,(H,11,12) |

InChI Key |

KIVDJMSXOULQGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(NCCSP(=O)(OC)OC)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphorothioate esters.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines, thiols.

Major Products Formed

The major products formed from these reactions include various phosphorothioate derivatives, phosphine oxides, and substituted phosphorothioate esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.

Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness against various pests.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-dimethyl S-(O’,O’-dipropylphosphoramido)ethyl ester involves the interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of normal biochemical processes. The phosphorothioate group plays a crucial role in this inhibitory activity by forming stable complexes with the enzyme’s active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related phosphorothioic acid esters:

Key Comparative Findings:

Structural Influence on Bioactivity: The dipropylphosphoramido group in the target compound may confer unique interactions with esterases or neuronal receptors, distinct from the simpler S-propyl or sulfonyl groups in analogs .

Neurotoxicity Mechanisms: Compounds like KBR-2822 promote OPIDP without inhibiting neuropathy target esterase (NTE), suggesting alternative pathways such as oxidative stress or cytoskeletal disruption . The target compound’s phosphoramido group might similarly interact with non-catalytic NTE domains or other neuronal targets. O,O-diethyl S-propyl ester (CAS 20195-06-6) exhibits lower molecular weight and higher volatility, which may correlate with faster dermal absorption but shorter environmental persistence .

Hydrolytic Stability :

- The P=S bond in all listed compounds improves resistance to hydrolysis compared to phosphate (P=O) analogs, critical for prolonged insecticidal activity .

- Phosphoramido groups (as in the target compound) further stabilize the molecule against enzymatic degradation, a feature exploited in prodrug designs .

Research Implications and Data Gaps

- Toxicological Profiles: While neurotoxicity data for the target compound are lacking, analogs like KBR-2822 highlight the need for studies on non-NTE-mediated OPIDP pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.